

Structure-activity relationship (SAR) studies of 5-phenylisoxazole derivatives

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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-phenylisoxazole

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenylisoxazole Derivatives

The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of SAR studies on 5-phenylisoxazole derivatives, focusing on their applications as enzyme inhibitors and anticancer agents.

Inhibition of α -Amylase and α -Glucosidase

Phenylisoxazole quinoxalin-2-amine hybrids have been investigated as potential inhibitors of α -amylase and α -glucosidase, enzymes involved in carbohydrate metabolism and relevant to the management of type 2 diabetes.[\[1\]](#)[\[2\]](#)

Data Presentation

Compound ID	Quinoxaline Substituent (R ¹)	Phenylisoxazole Substituent (R ²)	α-Amylase IC ₅₀ (μM)[2]	α-Glucosidase IC ₅₀ (μM)[2]
5a	H	4-F	> 100	46.6 ± 0.8
5b	6-CH ₃	4-F	> 100	44.5 ± 0.5
5c	6-NO ₂	4-F	> 100	15.2 ± 0.3
5e	H	4-Cl	> 100	39.8 ± 0.6
5h	7-NO ₂	4-Cl	16.4 ± 0.1	31.6 ± 0.4
5i	5-NO ₂	4-Cl	34.4 ± 0.36	> 100
Acarbose	-	-	24.0 ± 0.9	49.3 ± 1.1

SAR Summary:

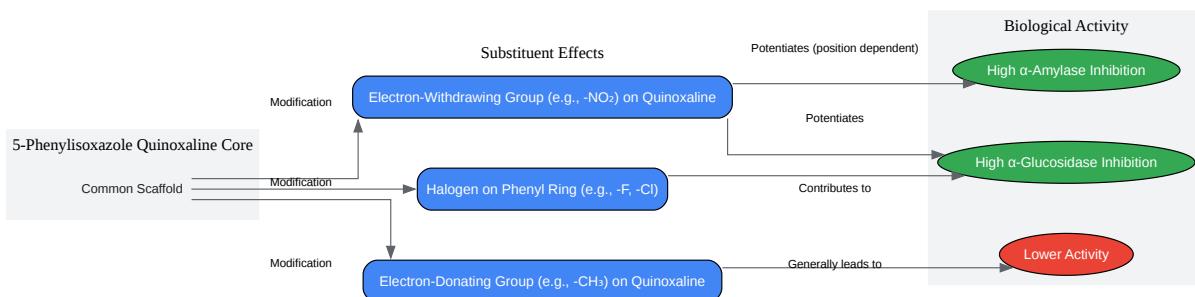
- For α-glucosidase inhibition, electron-withdrawing groups on the quinoxaline ring, particularly a nitro group at position 6 (compound 5c), led to the most potent activity.[2]
- For α-amylase inhibition, a nitro group at the 7-position of the quinoxaline ring combined with a chloro-substituted phenylisoxazole (compound 5h) resulted in the highest inhibitory potential, surpassing the standard drug acarbose.[2]
- Compound 5h was identified as a potential dual inhibitor of both enzymes.[1][2]

Experimental Protocols

In Vitro α-Amylase Inhibition Assay: The assay was performed using a previously described method. A mixture of 20 μL of the test compound (in DMSO) and 20 μL of α-amylase solution (from porcine pancreas) in buffer was pre-incubated at 37°C for 10 minutes. Then, 20 μL of a 1% starch solution was added and the mixture was incubated for another 10 minutes at 37°C. The reaction was terminated by adding 20 μL of 1 M HCl. Subsequently, 100 μL of iodine solution was added, and the absorbance was measured at 620 nm. Acarbose was used as the positive control. The percentage of inhibition was calculated, and the IC₅₀ value was determined from a dose-response curve.[3]

In Vitro α -Glucosidase Inhibition Assay: The inhibitory activity against α -glucosidase (from *Saccharomyces cerevisiae*) was determined by pre-incubating a mixture of 10 μ L of the test compound and 50 μ L of α -glucosidase solution in phosphate buffer at 37°C for 10 minutes. After pre-incubation, 50 μ L of a 5 mM p-nitrophenyl- α -D-glucopyranoside (pNPG) solution was added to initiate the reaction, and the mixture was incubated for another 20 minutes at 37°C. The reaction was stopped by adding 50 μ L of 1 M Na₂CO₃. The absorbance of the liberated p-nitrophenol was measured at 405 nm. Acarbose served as the positive control. The IC₅₀ value was calculated from the percentage of inhibition.

Logical Relationship Diagram



Caption: Influence of substituents on the α -glucosidase and α -amylase inhibitory activity.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A series of 3-phenylisoxazole derivatives have been synthesized and evaluated as inhibitors of histone deacetylase 1 (HDAC1), a promising target in cancer therapy, particularly for prostate

cancer.[4][5][6]

Data Presentation

Compound ID	R ¹ (on Phenyl Ring)	R ² (Linker and Terminal Group)	HDAC1 Inhibition (%) @ 1 μM	PC3 Cell Line IC ₅₀ (μM)[7]
10	H	-(CH ₂) ₄ -NH ₂	75.21%[6]	9.18
11	H	-(CH ₂) ₄ -NH-benzyl	63.38%[6]	ND
17	4-Cl	-(CH ₂) ₄ -NH ₂	86.78%[4][6]	5.82
22	4-F	-(CH ₂) ₄ -NH ₂	81.35%[6]	ND

ND: Not Determined

SAR Summary:

- Effect of Phenyl Ring Substitution (R¹): The introduction of a halogen (Cl or F) at the para-position of the phenyl ring generally enhances HDAC1 inhibitory activity. Compound 17 (4-Cl) showed the strongest inhibition.[4][6]
- Effect of Linker Length (R²): The length of the alkyl chain linking the isoxazole core to the terminal amine group significantly impacts activity. The optimal linker length was found to be a butyl chain (-(CH₂)₄-).[4][5]
- Effect of Terminal Group (R²): A primary amine at the end of the linker is crucial for activity. Replacing it with a bulkier group, such as a benzylamine (compound 11), reduces the inhibitory effect.[6]

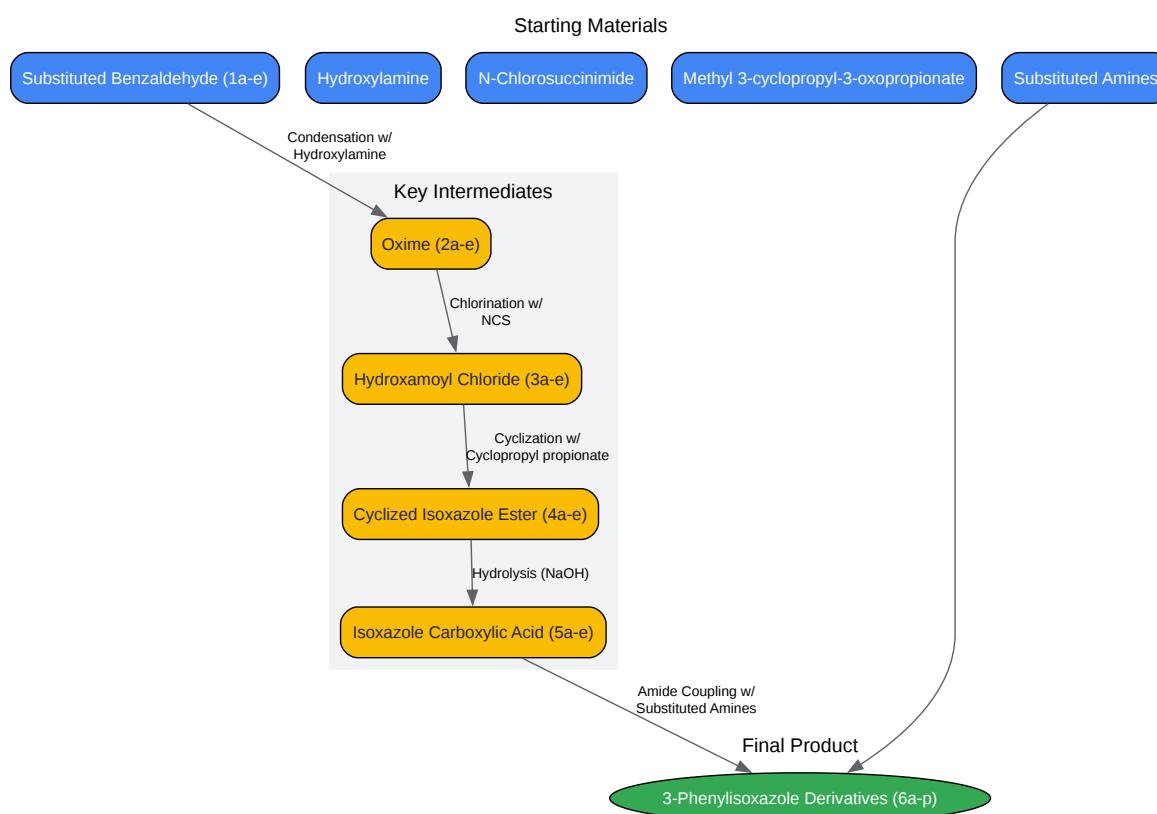
Experimental Protocols

HDAC1 Inhibition Assay: The inhibitory activity against HDAC1 was determined using a commercial HDAC1 inhibitor screening kit. Briefly, the enzyme, substrate, and test compound were incubated in an assay buffer. The reaction was then stopped, and a developer was added to produce a fluorescent signal. The fluorescence was measured with an excitation wavelength

of 350-380 nm and an emission wavelength of 440-460 nm. The percentage of inhibition was calculated relative to a control without an inhibitor.

Cell Proliferation (MTT) Assay: Prostate cancer (PC3) cells were seeded in 96-well plates and incubated. After 24 hours, the cells were treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC_{50} value, the concentration required to inhibit 50% of cell growth, was calculated from dose-response curves.^{[7][8]}

General Synthetic Workflow Diagram



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Caption: General synthetic route for 3-phenylisoxazole HDAC inhibitors.[5][7]

Inhibition of Xanthine Oxidase

5-Phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[\[9\]](#)

Data Presentation

Compound ID	Phenyl Ring Substituent (R)	Xanthine Oxidase IC ₅₀ (μM) [9]
11a	3-CN	0.89
11b	4-CN	1.12
11c	3-NO ₂	2.56
11d	4-NO ₂	3.14
5a	3-CN, 4-OH	1.35

SAR Summary:

- The presence of a cyano group at the 3-position of the phenyl ring (compound 11a) resulted in the most potent inhibitory activity.[\[9\]](#)
- Replacing the cyano group with a nitro group led to a general reduction in inhibitory potency (compare 11a with 11c, and 11b with 11d).[\[9\]](#)

Experimental Protocols

Xanthine Oxidase Inhibition Assay: The inhibitory activity of the compounds on xanthine oxidase was determined spectrophotometrically. The assay mixture contained the test compound, phosphate buffer (pH 7.5), and xanthine oxidase enzyme solution. The mixture was pre-incubated, and the reaction was initiated by adding the substrate, xanthine. The activity was monitored by measuring the increase in absorbance at 295 nm due to the formation of uric acid. Allopurinol was used as a positive control. The IC₅₀ values were calculated from the percentage of inhibition at various concentrations of the compounds.

Conclusion

The 5-phenylisoxazole scaffold is a versatile template for designing biologically active molecules. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of these derivatives can be finely tuned by modifying the substituents on the phenyl and isoxazole rings. For instance, electron-withdrawing groups enhance activity in α -glucosidase and HDAC inhibitors, while specific positional substitutions are critical for potent xanthine oxidase inhibition. This comparative guide underscores the importance of systematic SAR studies in optimizing the therapeutic potential of 5-phenylisoxazole derivatives for various diseases.

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